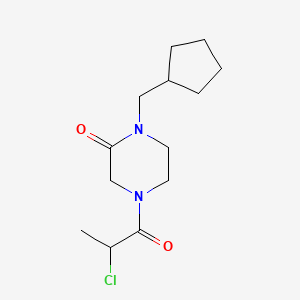
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one, also known as CPP-115, is a novel small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is a neurotransmitter that plays a key role in the regulation of neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on the brain and body. In
作用机制
As mentioned earlier, 4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one inhibits GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability. By increasing GABA levels, this compound can reduce the excitability of neurons, leading to its anxiolytic, anticonvulsant, and sedative effects. In addition, this compound has been shown to modulate the release of dopamine in the brain, which may contribute to its potential in the treatment of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that it can increase GABA levels in the brain, reduce neuronal excitability, and modulate the release of dopamine. In animal models, this compound has been shown to have anxiolytic, anticonvulsant, and sedative effects, as well as reducing drug-seeking behavior in models of addiction. In humans, this compound has been shown to be safe and well-tolerated, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one has several advantages for use in lab experiments. It is a highly specific and potent inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Its high purity and yield also make it a reliable and reproducible compound for use in experiments. However, there are also limitations to its use. This compound is a small molecule inhibitor and may not accurately reflect the effects of genetic or pharmacological manipulations of GABA-AT. In addition, the effects of this compound may be influenced by other factors such as age, sex, and comorbidities, which may limit its generalizability to different populations.
未来方向
There are several future directions for research on 4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one. One area of interest is its potential in the treatment of addiction. Further studies are needed to determine the optimal dosing and duration of treatment, as well as the potential for adverse effects. Another area of interest is the role of this compound in the regulation of sleep and circadian rhythms. GABA is known to play a key role in sleep regulation, and studies have suggested that this compound may have potential in the treatment of sleep disorders such as insomnia. Finally, there is also interest in the development of new GABA-AT inhibitors with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor of GABA-AT that has potential therapeutic applications in a variety of neurological and psychiatric disorders. Its mechanism of action involves the inhibition of GABA-AT, leading to an increase in GABA levels in the brain. This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects, as well as reducing drug-seeking behavior in animal models of addiction. While there are limitations to its use, this compound is a valuable tool for scientific research and has several future directions for exploration.
合成方法
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 1-(cyclopentylmethyl)piperazine with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and methyl chloroformate to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学研究应用
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects. Studies have also suggested that this compound may have potential in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
属性
IUPAC Name |
4-(2-chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-10(14)13(18)16-7-6-15(12(17)9-16)8-11-4-2-3-5-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKUTHHSVDLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)CC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2812115.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(3-Chlorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2812117.png)
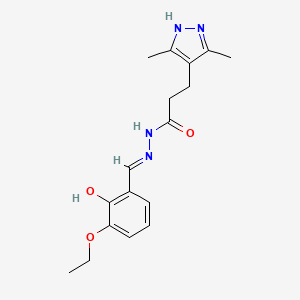

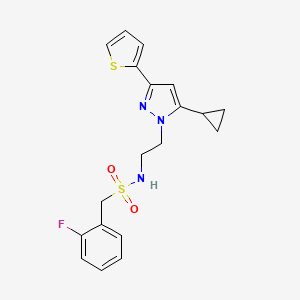
![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2812123.png)
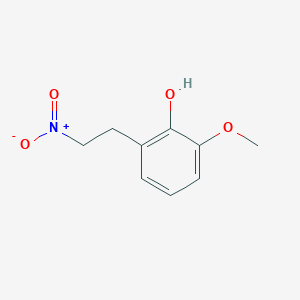
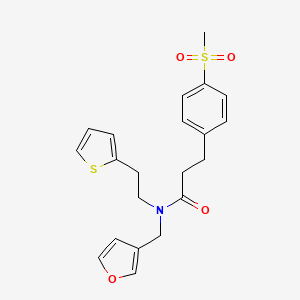
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2812127.png)
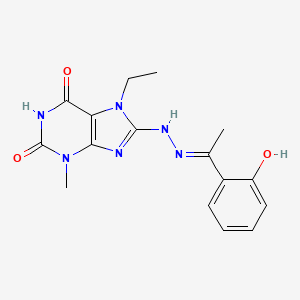
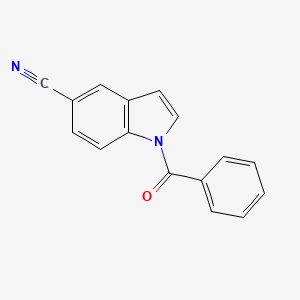
![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)
![N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide](/img/structure/B2812136.png)